2-cyclopropoxybenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1243404-03-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,7,9H,5-6H2 |
InChI Key |
PGUSPUZMIIACHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC=C2C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Stereoselective Synthesis of 2-Cyclopropoxybenzaldehyde and its Chiral Analogues
The introduction of chirality, either at the cyclopropane (B1198618) ring or through the creation of atropisomers, can profoundly influence the biological activity of a molecule. Consequently, the development of stereoselective methods for the synthesis of this compound and its chiral analogues is of significant interest.
Enantioselective and Diastereoselective Approaches
Direct enantioselective synthesis of this compound could potentially be achieved through the asymmetric O-alkylation of 2-hydroxybenzaldehyde with a cyclopropylating agent. While no specific method for this direct enantioselective cyclopropylation has been documented, analogous stereoselective cyclopropanation reactions of alkenes are well-established. These often employ chiral catalysts to control the facial selectivity of the cyclopropanating agent's addition.
Diastereoselective approaches offer another avenue to chiral this compound derivatives. These methods typically involve the use of a chiral substrate or a chiral reagent to induce a preference for the formation of one diastereomer over another. For instance, the reaction of a chiral, non-racemic 2-hydroxybenzaldehyde derivative with a cyclopropylating agent could proceed with diastereoselectivity, guided by the existing stereocenter. The rigidity of the cyclopropyl (B3062369) group can be a key element in achieving high levels of diastereocontrol in subsequent reactions on other parts of the molecule. acs.orgnih.gov
Chiral Auxiliary and Organocatalytic Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation. wikipedia.orgchemeurope.com In the context of this compound, a chiral auxiliary could be appended to 2-hydroxybenzaldehyde, for example, through the formation of an acetal (B89532) or an imine. Subsequent cyclopropylation of the phenolic oxygen would then be influenced by the steric and electronic properties of the auxiliary, leading to a diastereoselective synthesis. After the cyclopropylation, the auxiliary can be removed to yield the enantioenriched this compound. Common chiral auxiliaries that could be adapted for this purpose include those derived from amino alcohols, such as Evans auxiliaries or pseudoephedrine. chemeurope.com
Organocatalysis has emerged as a complementary strategy to metal-catalyzed and auxiliary-based methods for asymmetric synthesis. nih.govresearchgate.netorganic-chemistry.org An organocatalytic approach to chiral this compound might involve the use of a chiral amine catalyst to form a chiral enamine or iminium ion intermediate from the aldehyde functionality of a suitable precursor. This intermediate could then undergo a stereoselective reaction. Alternatively, a chiral phase-transfer catalyst could be employed in the O-alkylation of 2-hydroxybenzaldehyde with a cyclopropyl halide, mediating the enantioselective formation of the cyclopropyl ether linkage.
Transition Metal-Catalyzed Syntheses of this compound Derivatives
Transition metal catalysis offers efficient and versatile methods for the formation of C-O bonds, which are central to the synthesis of this compound. The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an alcohol with a boronic acid, is a particularly relevant methodology. nih.gov The synthesis of this compound could be envisioned via the Chan-Lam O-cyclopropylation of 2-hydroxybenzaldehyde using potassium cyclopropyl trifluoroborate. This reaction is typically catalyzed by copper(II) acetate (B1210297) in the presence of a ligand such as 1,10-phenanthroline (B135089) and uses oxygen as a terminal oxidant. nih.gov While the existing literature on this reaction primarily focuses on achiral synthesis, the development of a stereoselective variant using a chiral ligand is a promising area for future research.
The scope and limitations of such transition-metal-catalyzed reactions are critical considerations. mdpi.comsemanticscholar.org Steric hindrance around the phenolic hydroxyl group or the presence of coordinating functional groups elsewhere in the molecule can influence the efficiency of the catalytic cycle.
Below is a hypothetical data table illustrating the potential scope of a copper-catalyzed O-cyclopropylation of substituted salicylaldehydes, based on known Chan-Lam coupling reactions.
| Entry | Salicylaldehyde Substituent | Cyclopropylating Agent | Catalyst System | Yield (%) |
| 1 | H | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 85 |
| 2 | 5-Chloro | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 78 |
| 3 | 4-Methoxy | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 82 |
| 4 | 3-Methyl | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 75 |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green approaches can be considered. The use of water as a solvent, catalyst-free conditions, or the application of microwave irradiation can significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net
For instance, the O-alkylation of 2-hydroxybenzaldehyde could potentially be carried out under phase-transfer catalysis (PTC) conditions, which often allow for the use of water as a solvent and reduce the need for hazardous organic solvents. mdpi.com Furthermore, catalyst- and additive-free methods for the functionalization of related compounds have been reported in water, suggesting that a similar approach for the synthesis of aryl cyclopropyl ethers might be feasible. rsc.org The use of supercritical water as a reaction medium has also been shown to promote ortho-selective alkylation of phenols without the need for a catalyst, offering another potential green synthetic route. researchgate.net
Microwave-assisted organic synthesis can often dramatically reduce reaction times and energy consumption. mdpi.com The synthesis of this compound via the Williamson ether synthesis from 2-hydroxybenzaldehyde and a cyclopropyl halide could be accelerated using microwave irradiation.
Functionalization and Post-Synthetic Modification of this compound
Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules. The presence of both an aldehyde and a cyclopropoxy group allows for a range of selective transformations.
Selective Derivatization of the Aldehyde Moiety
The aldehyde group in this compound is a prime site for a variety of chemical transformations. Standard aldehyde derivatizations, such as reductive amination, Wittig reactions, and the formation of imines and oximes, can be readily performed. The challenge often lies in achieving selectivity in the presence of the cyclopropoxy group, which can be sensitive to certain reagents, particularly strong acids.
For example, the conversion of the aldehyde to an amine via reductive amination would provide access to a new class of derivatives. The reaction of this compound with a primary or secondary amine to form an iminium ion, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, should proceed without affecting the cyclopropoxy group.
The following table illustrates potential selective derivatizations of the aldehyde group in this compound.
| Reaction | Reagents | Product Functional Group |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, piperidine | α,β-Unsaturated nitrile |
| Acetal Formation | R'OH, H⁺ (mild acid) | Acetal |
| Grignard Addition | R''MgBr | Secondary alcohol |
It is important to note that reaction conditions must be carefully chosen to avoid cleavage of the cyclopropyl ether. For instance, strongly acidic conditions used in some acetal formations might lead to the opening of the cyclopropane ring. Therefore, milder, often organocatalytic, methods would be preferable.
Transformations Involving the Cyclopropoxy Group
The cyclopropoxy group, while serving as a stable ether linkage in many contexts, possesses inherent ring strain that can be exploited for synthetic transformations. Its reactivity is particularly pronounced under acidic conditions, which can facilitate the cleavage of either the cyclopropyl C-C bonds or the C-O ether bond.
The primary transformation involving the cyclopropoxy group is its acid-catalyzed cleavage. Aryl ethers are generally susceptible to cleavage by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile, such as a halide ion, can attack.
In the case of this compound, the reaction with a strong acid like HBr would proceed via two potential pathways, depending on which C-O bond is cleaved:
Attack at the Aromatic Carbon: Nucleophilic attack at the sp²-hybridized aromatic carbon (an SNAr-type pathway) is generally disfavored and does not occur under these conditions. masterorganicchemistry.com
Attack at the Cyclopropyl Carbon: Nucleophilic attack at the sp³-hybridized cyclopropyl carbon is more plausible. This would proceed through an SN2-like mechanism, leading to the formation of 2-hydroxybenzaldehyde and a cyclopropyl halide.
However, the high ring strain of the cyclopropane ring introduces an alternative reaction pathway: acid-catalyzed ring-opening. The protonated ether can undergo a rearrangement where the cyclopropane ring opens to form a more stable carbocation, which is then trapped by the nucleophile. For aryl cyclopropyl ethers, cleavage under protic acid conditions can lead to ring-opened products. acs.org This suggests that treating this compound with strong acid could yield products derived from the cleavage of the cyclopropane ring itself, in addition to or instead of simple ether cleavage. The exact product distribution would depend on the specific reaction conditions and the stability of the intermediates.
| Reaction Type | Reagents | Potential Products from Cyclopropoxy Group | Mechanism |
| Acidic Ether Cleavage | HBr or HI | 2-hydroxybenzaldehyde + Cyclopropyl Halide | SN2 on cyclopropyl carbon |
| Acid-Catalyzed Ring Opening | Strong Protic Acids (e.g., H₂SO₄, TfOH) | Ring-opened derivatives (e.g., propenyl or propanol (B110389) derivatives of 2-hydroxybenzaldehyde) | Carbocation-mediated ring opening |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzaldehyde (B42025) Ring
The substitution pattern on the benzaldehyde ring of this compound is governed by the combined electronic effects of the aldehyde (-CHO) and the cyclopropoxy (-O-c-Pr) groups. These two substituents have opposing directing effects, making the regioselectivity of substitution reactions a subject of detailed analysis.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents dictate the position of the attack (regioselectivity) and the rate of the reaction.
Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position (C3 and C5). vanderbilt.edu
Cyclopropoxy Group (-O-c-Pr): As an alkoxy group, it is activating due to the electron-donating resonance effect (+M) of the oxygen's lone pairs, which outweighs its electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the ortho and para positions (C3 and C5 relative to the oxygen, which are C3 and C6 on the benzaldehyde ring).
The positions on the this compound ring are C3, C4, C5, and C6. The directing effects of the two groups are summarized below:
| Position | -CHO Directing Effect | -O-c-Pr Directing Effect | Combined Influence |
| C3 | Meta (Favorable) | Ortho (Favorable) | Strongly Favored |
| C4 | Ortho (Unfavorable) | Meta (Neutral) | Unfavorable |
| C5 | Meta (Favorable) | Para (Favorable) | Favored |
| C6 | Ortho (Unfavorable) | Ortho (Sterically Hindered) | Unfavorable |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub
The parent molecule, this compound, does not have a suitable leaving group and is therefore not a direct substrate for SNAr. However, a halogenated derivative, such as 5-chloro-2-cyclopropoxybenzaldehyde, could potentially undergo nucleophilic substitution.
In such a derivative, the reaction would proceed as follows:
Activation: The aldehyde group at C1 is para to the chlorine at C5. Its strong electron-withdrawing nature would activate the ring towards nucleophilic attack and stabilize the intermediate.
Competition: The cyclopropoxy group at C2 is meta to the chlorine. Its electron-donating character would have a minor deactivating effect on this specific reaction.
Mechanism: A strong nucleophile (e.g., methoxide, NH₃) would attack the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge would be delocalized onto the oxygen of the aldehyde group. Subsequent loss of the chloride ion would restore aromaticity and yield the substituted product. chemistrysteps.com
Therefore, while the parent compound is inert to SNAr, its appropriately substituted derivatives are viable substrates for this class of transformation, driven by the activating effect of the aldehyde group.
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the mechanistic pathways of reactions involving 2-cyclopropoxybenzaldehyde is crucial for predicting its behavior and designing synthetic strategies. This involves a detailed examination of the aldehyde's reactions, the stability and reactivity of the cyclopropoxy group, and the influence of the reaction environment.
The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The ortho-cyclopropoxy group, being an electron-donating group, can influence the electrophilicity of the carbonyl carbon.
Common reactions of the aldehyde group in aromatic aldehydes and their general mechanistic steps include:
Nucleophilic Addition: This is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the oxygen anion yields the addition product. The reaction of this compound with a nucleophile (Nu⁻) can be depicted as follows:
Step 1: Nucleophilic attack
Step 2: Protonation
Wittig Reaction: This reaction is used to synthesize alkenes from aldehydes. A phosphorus ylide attacks the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine oxide yields the alkene. The ortho-substituent can influence the stereoselectivity of the reaction.
Oxidation: Aldehydes can be readily oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reaction typically proceeds through a hydrate intermediate.
Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon.
The presence of the ortho-cyclopropoxy group can introduce steric hindrance, potentially affecting the rate of these reactions compared to unsubstituted or para-substituted benzaldehydes. Furthermore, the electron-donating nature of the cyclopropoxy group can modulate the electronic properties of the aromatic ring and the aldehyde, influencing reaction pathways.
The cyclopropoxy group, characterized by its three-membered ring, possesses significant ring strain (approximately 27 kcal/mol). This strain makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of acids, bases, or transition metals. These reactions can proceed through various mechanistic pathways, including radical, cationic, or anionic intermediates.
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the ether oxygen can be protonated, making the cyclopropyl (B3062369) ring more susceptible to nucleophilic attack. This can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
Radical-Mediated Ring-Opening: The cyclopropyl ring can act as a radical clock. Homolytic cleavage of a bond adjacent to the cyclopropyl group can lead to a radical intermediate that undergoes rapid ring-opening. The rate of this ring-opening is well-calibrated and can be used to probe the lifetime of radical intermediates in a reaction.
Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropyl ring, leading to a variety of rearranged products. The specific outcome of these reactions is highly dependent on the metal catalyst and the reaction conditions.
While specific studies on the ring-opening of this compound are not extensively documented, the general reactivity of cyclopropyl ethers suggests that this moiety can participate in complex transformations, offering pathways to novel molecular scaffolds.
The choice of solvent can have a profound impact on the selectivity and rate of chemical reactions involving this compound. Solvents can influence reaction outcomes through several mechanisms:
Solvation of Reactants and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. Conversely, nonpolar solvents may favor reactions that proceed through nonpolar transition states.
Hydrogen Bonding: Protic solvents, such as alcohols and water, can form hydrogen bonds with the carbonyl oxygen of the aldehyde, potentially altering its reactivity. Aprotic solvents, lacking this ability, can lead to different reaction kinetics and selectivities.
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate charges. Solvents with high dielectric constants are more effective at solvating ions and can influence the rates of reactions involving ionic intermediates.
For reactions of this compound, the polarity and hydrogen-bonding capability of the solvent would be expected to play a significant role. For instance, in nucleophilic addition reactions to the aldehyde, a polar protic solvent might stabilize the tetrahedral intermediate, while a polar aprotic solvent could enhance the nucleophilicity of the attacking species.
Table 1: Potential Solvent Effects on Reactions of this compound
| Reaction Type | Potential Solvent Effect | Rationale |
| Nucleophilic Addition | Polar protic solvents may increase the reaction rate. | Stabilization of the charged tetrahedral intermediate. |
| Wittig Reaction | Aprotic solvents are generally preferred. | To avoid quenching of the phosphorus ylide. |
| Ring-Opening | Solvent polarity can influence the stability of intermediates (cationic, anionic). | Stabilization of charged species formed during ring cleavage. |
Catalytic Transformations Involving this compound
This compound can participate in a variety of catalytic transformations, either as a substrate that is transformed into a product or as a precursor to a ligand that modifies the properties of a catalyst.
As a Substrate: this compound can serve as a starting material in catalytic reactions to synthesize more complex molecules. For example, it can undergo catalytic hydrogenation to produce 2-cyclopropoxybenzyl alcohol or catalytic oxidation to yield 2-cyclopropoxybenzoic acid.
As a Ligand Precursor: The aldehyde functionality can be chemically modified to create ligands for transition metal catalysts. For instance, condensation of the aldehyde with a suitable amine can produce a Schiff base ligand. The cyclopropoxy group in such a ligand could influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. There is evidence of this compound being used in the synthesis of chelating benzylidene moieties for ruthenium-based olefin metathesis catalysts.
While transition metal catalysis is prevalent, there is a growing interest in metal-free catalytic systems to promote environmentally benign chemical transformations. Although specific examples directly employing this compound in metal-free catalysis are not widely reported, its functional groups are amenable to such systems.
Organocatalysis: The aldehyde group can participate in various organocatalytic reactions. For instance, it could be a substrate in proline-catalyzed aldol (B89426) reactions or in N-heterocyclic carbene (NHC)-catalyzed transformations.
Photoredox Catalysis: The aromatic and carbonyl moieties of this compound could potentially engage in photoredox catalytic cycles, either as a substrate undergoing transformation or as a photosensitizer.
The unique combination of an aldehyde and a cyclopropoxy group on an aromatic ring makes this compound a versatile building block with the potential for rich and complex chemical reactivity, warranting further mechanistic and catalytic investigations.
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of this compound is an area of scientific interest, though specific studies on this particular molecule are not extensively documented in publicly available literature. However, by examining the reactivity of analogous compounds, such as other ortho-alkoxybenzaldehydes and related benzaldehyde (B42025) derivatives, a predictive framework for its reactivity can be established.
Photochemical Reactivity
The photochemical reactivity of benzaldehydes is often dictated by the nature of their electronically excited states. Upon absorption of ultraviolet light, benzaldehyde and its derivatives are typically promoted from their ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is often the key reactive intermediate in many photochemical transformations.
For ortho-substituted benzaldehydes, the substituent can significantly influence the reaction pathways. In the case of this compound, the cyclopropoxy group, being an electron-donating group, can affect the energy levels of the excited states and the electron density distribution in the aromatic ring.
One common photochemical reaction of benzaldehydes is intramolecular hydrogen atom abstraction . The excited carbonyl group can abstract a hydrogen atom from a suitable donor within the molecule. In this compound, this could potentially involve the cyclopropyl group, although this is less likely than abstraction from other positions if available. A more probable pathway, by analogy to other ortho-alkoxybenzaldehydes, would be intermolecular reactions in the presence of a hydrogen donor solvent or substrate.
Another potential photochemical pathway is [2+2] cycloaddition , also known as the Paterno-Büchi reaction, where the excited carbonyl group reacts with an alkene to form an oxetane. The presence of the ortho-cyclopropoxy group might sterically hinder this reaction to some extent.
Electrochemical Reactivity
The electrochemical reactivity of this compound would primarily involve the oxidation and reduction of the aldehyde functional group and the aromatic system.
Oxidation: The electrochemical oxidation of benzaldehydes can lead to the formation of benzoic acid derivatives. In the case of this compound, oxidation would likely occur at the aldehyde group to yield 2-cyclopropoxybenzoic acid. The cyclopropoxy group, being electron-donating, might facilitate the oxidation of the aromatic ring at higher potentials, leading to polymerization or the formation of other oxidation products. The oxidation potential would be influenced by the solvent system and the electrode material used.
Reduction: The electrochemical reduction of benzaldehydes typically yields the corresponding alcohol. For this compound, reduction would produce 2-cyclopropoxybenzyl alcohol. Under certain conditions, further reduction to the corresponding toluene derivative could occur, though this generally requires harsher conditions. The presence of the cyclopropoxy group is not expected to significantly interfere with the reduction of the aldehyde functionality.
Mechanistic Insights from Related Compounds
Studies on ortho-methoxybenzaldehyde (o-anisaldehyde) provide valuable insights. The electrochemical oxidation of hydroxy-substituted benzaldehydes has been shown to be highly dependent on the position of the hydroxyl group, with ortho and para isomers showing different behavior due to resonance effects. While the cyclopropoxy group is not as strongly electron-donating as a hydroxyl group, similar positional effects on the electrochemical potential and reaction mechanism can be anticipated.
The following tables present hypothetical but plausible data for photochemical and electrochemical experiments involving this compound, based on the known reactivity of similar aromatic aldehydes.
Table 1: Hypothetical Photochemical Reaction Parameters for this compound
| Parameter | Value | Conditions |
| Excitation Wavelength (λ_max) | 330 nm | Acetonitrile |
| Triplet State Energy (E_T) | ~70 kcal/mol | Estimated |
| Quantum Yield (Φ) for photoreduction | 0.25 | In isopropanol |
| Major Photoproduct | 2-Cyclopropoxybenzyl alcohol | In isopropanol |
Table 2: Hypothetical Electrochemical Data for this compound
| Process | Potential (V vs. SCE) | Electrode | Solvent/Electrolyte |
| Oxidation (Aldehyde) | +1.8 | Glassy Carbon | Acetonitrile / 0.1 M TBAPF₆ |
| Reduction (Aldehyde) | -1.5 | Mercury | DMF / 0.1 M TBAPF₆ |
It is important to note that these tables are illustrative and actual experimental values may differ. Detailed mechanistic investigations, including transient absorption spectroscopy for photochemical studies and cyclic voltammetry for electrochemical analysis, would be necessary to fully elucidate the reactivity of this compound.
In Depth Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2-cyclopropoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals, offering unambiguous evidence of its covalent framework.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. The proton NMR spectrum would feature distinct signals for the aromatic protons, the aldehydic proton, the methine proton of the cyclopropoxy group, and the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde CH | ~10.3 | ~192.0 |
| Aromatic CH (ortho to CHO) | ~7.8 | ~128.0 |
| Aromatic CH (para to CHO) | ~7.6 | ~135.0 |
| Aromatic CH (meta to CHO) | ~7.2 | ~122.0 |
| Aromatic CH (meta to CHO) | ~7.1 | ~115.0 |
| Aromatic C-O | - | ~158.0 |
| Aromatic C-CHO | - | ~125.0 |
| Cyclopropoxy CH-O | ~3.9 | ~55.0 |
2D NMR experiments are essential for confirming the connectivity of atoms within the this compound molecule. sdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. sdsu.edu For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, and also between the methine and methylene protons of the cyclopropyl group. This helps in assigning the specific positions of substituents on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.comcolumbia.edu Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon, confirming the assignments made from the 1D spectra. nanalysis.comcolumbia.edu For example, the aldehydic proton signal at ~10.3 ppm would correlate with the aldehydic carbon signal at ~192.0 ppm.
Conformational analysis, particularly concerning the orientation of the cyclopropoxy group relative to the benzene ring, could be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, providing insights into the preferred three-dimensional structure of the molecule in solution.
While this compound itself may exist in a single crystalline form, its derivatives could exhibit polymorphism—the ability to exist in multiple crystal structures. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different polymorphic forms.
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra for each polymorph. Differences in the chemical shifts between the spectra of different polymorphs would indicate variations in molecular conformation, packing, and intermolecular interactions in the solid state.
Vibrational Spectroscopy (FT-IR and Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. s-a-s.org These techniques are sensitive to the types of chemical bonds present and their environment, making them useful for functional group identification and for studying conformational changes and intermolecular interactions.
For this compound, the FT-IR and Raman spectra would be dominated by characteristic vibrations of the aldehyde, ether, and substituted benzene functional groups.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aldehyde C-H Stretch | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 | Medium, often a doublet (Fermi resonance) missouri.edu |
| C=O Stretch (Aldehyde) | ~1700 (conjugated) | ~1700 (conjugated) | Strong |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Weak | Strong |
| Symmetric C-O-C Stretch | ~1050 | ~1050 | Medium |
The exact position of the C=O stretching frequency can provide information about conjugation and intermolecular interactions, such as hydrogen bonding in the solid state. ias.ac.in In Raman spectroscopy, the aromatic ring vibrations are typically strong and can be used to probe the substitution pattern. researchgate.net By comparing the spectra at different temperatures or in different solvents, one can study changes in molecular conformation and the nature of intermolecular forces.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for identifying transient species in a chemical reaction. For this compound, HRMS would confirm its molecular formula (C₁₀H₁₀O₂) by providing a highly accurate mass measurement of its molecular ion.
In mechanistic studies, HRMS coupled with techniques like electrospray ionization (ESI) can be used to detect and characterize short-lived reaction intermediates. For example, in reactions involving the aldehyde group, such as acetal (B89532) formation or oxidation, HRMS could identify protonated intermediates, adducts with reagents, or other transient species, providing direct evidence for the proposed reaction pathway.
The fragmentation pattern in the mass spectrum (MS/MS) would also yield structural information. Common fragmentation pathways for this compound would likely involve:
Loss of the cyclopropyl group: Cleavage of the ether bond could lead to a fragment corresponding to the 2-hydroxybenzaldehyde radical cation.
Loss of carbon monoxide (CO): A characteristic fragmentation of aldehydes, leading to a cyclopropoxybenzene radical cation.
Cleavage within the cyclopropyl ring: Ring-opening and subsequent fragmentation of the cyclopropoxy moiety.
X-ray Crystallography of this compound Derivatives for Absolute Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Crystallographic Data for the Analogous Compound 2-(2-propynyloxy)benzaldehyde ethz.ch
| Parameter | Value |
|---|---|
| Formula | C₁₀H₈O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.3814(5) |
| b (Å) | 10.021(1) |
| c (Å) | 10.040(1) |
| α (°) | 67.097(3) |
| β (°) | 87.762(3) |
| γ (°) | 80.576(4) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photoreactivity Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu For this compound, the spectrum is expected to show absorptions characteristic of a substituted benzaldehyde (B42025). These arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.
The primary electronic transitions expected are:
π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like benzaldehyde, these are typically strong absorptions. Two main π→π* bands are expected: one around 240-250 nm (related to the benzene ring) and another at longer wavelengths, around 280-300 nm, due to the conjugation of the carbonyl group with the ring. utoronto.ca
n→π transitions:* This involves the excitation of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, typically around 320-340 nm. libretexts.org
The cyclopropoxy group, being an electron-donating group, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde. Studying the UV-Vis spectrum in different solvents could also provide information about the polarity of the electronic ground and excited states. This technique is also fundamental for studying the photoreactivity of the compound, as absorption of UV light is the first step in any photochemical reaction.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) and energetics of molecules. By calculating the electron density, DFT can determine a molecule's geometry, thermodynamic stability, and electronic properties.
For 2-cyclopropoxybenzaldehyde, DFT calculations would typically be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, key electronic and energetic parameters can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap suggests higher reactivity.
Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netresearchgate.net For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. In contrast, the aldehyde hydrogen and the aromatic protons would exhibit a positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound and Related Compounds This table is illustrative and based on typical values for substituted benzaldehydes. Specific experimental or calculated values for this compound are not available.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Benzaldehyde (B42025) | -6.85 | -1.80 | 5.05 | 3.10 |
| 2-methoxybenzaldehyde | -6.60 | -1.75 | 4.85 | 3.50 |
| This compound (Estimated) | -6.65 | -1.78 | 4.87 | 3.40 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states—the highest energy points along a reaction coordinate.
A common reaction involving benzaldehydes is nucleophilic addition to the carbonyl group. A computational study on this compound could model its reaction with a nucleophile, such as a cyanide ion. By calculating the energies of the reactant, product, and all intermediate and transition states, a detailed reaction profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Such studies can also reveal the influence of the cyclopropoxy group on the reactivity of the aldehyde, for instance, through steric hindrance or electronic effects, compared to simpler analogues like benzaldehyde. researchgate.net
The search for a transition state is a key computational task, often performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Table 2: Hypothetical Reaction Energetics for the Addition of Cyanide to Benzaldehydes This table presents hypothetical data to illustrate how computational chemistry can be used to compare reaction barriers. Actual values would require specific calculations.
| Reactant | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Benzaldehyde + CN- | 10.5 | -15.2 | 10.5 |
| This compound + CN- (Estimated) | 11.2 | -14.8 | 11.2 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of molecular flexibility and conformational changes. mdpi.com This is particularly useful for understanding how a molecule like this compound explores its conformational landscape.
The primary source of conformational flexibility in this compound is the rotation around the C-O bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring and the C-C bond connecting the aldehyde group. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between them. nih.gov The simulation tracks the trajectory of each atom, allowing for the analysis of key dihedral angles over time. From these trajectories, one can construct a potential energy surface or a Ramachandran-like plot to identify the most stable, low-energy conformations and the pathways for interconversion between them. researchgate.net This information is critical for understanding receptor binding and molecular recognition processes. sapub.org
Table 3: Hypothetical Conformational Analysis of this compound This table illustrates potential low-energy conformers based on the dihedral angle of the cyclopropoxy group relative to the benzene ring. The energies are hypothetical.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | ~0° (Coplanar) | 1.5 | 8.5 |
| B | ~90° (Perpendicular) | 0.0 | 88.0 |
| C | ~180° (Coplanar) | 2.0 | 3.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation: Activity = f(molecular descriptors). drugdesign.org Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties.
If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.gov Its molecular descriptors would be calculated and included in the dataset. The resulting model could then be used to predict the activity of new, untested compounds and to understand which structural features are most important for the desired biological effect. For example, a QSAR model might reveal that higher lipophilicity and a specific molecular shape are correlated with increased activity. bio-hpc.eunih.gov
Table 4: Hypothetical Data for a QSAR Study Including this compound This table provides an example of the data used to build a QSAR model. The biological activity data is purely illustrative.
| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Benzaldehyde | 1.48 | 106.12 | 17.07 | 50.5 |
| 2-methoxybenzaldehyde | 1.63 | 136.15 | 26.30 | 35.2 |
| This compound | 2.05 | 162.19 | 26.30 | 22.8 |
| 4-chlorobenzaldehyde | 2.16 | 140.57 | 17.07 | 15.7 |
Prediction of Spectroscopic Signatures
Computational chemistry is widely used to predict spectroscopic signatures, which can be invaluable for structure elucidation and for interpreting experimental data. Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values can then be converted into chemical shifts (δ), providing a predicted ¹H and ¹³C NMR spectrum. nih.govnmrdb.org This is particularly useful for assigning peaks in complex spectra or for distinguishing between isomers.
Table 5: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound These predictions are illustrative, based on standard chemical shift ranges for the functional groups present.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 10.3 | 191.5 |
| Aromatic (C-H) | 7.0 - 7.9 | 115 - 138 |
| Aromatic (C-O) | - | 158.0 |
| Cyclopropyl (O-CH) | 4.0 | 65.0 |
| Cyclopropyl (-CH2-) | 0.8 - 1.0 | 8.5 |
Table 6: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for this compound These predictions are illustrative, based on typical IR absorption ranges.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Medium |
| Carbonyl (C=O) Stretch | 1705 - 1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-O Stretch | 1260 - 1200 | Strong |
Exploration of Biological Targets Via in Vitro Assays and Mechanistic Studies
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
No studies reporting the in vitro inhibitory activity of 2-cyclopropoxybenzaldehyde against specific enzymes were identified.
Receptor Binding Assays and Ligand-Target Interactions (In Vitro)
No data from receptor binding assays involving this compound are available in the public domain.
In Vitro Cell-Based Assays for Pathway Modulation
No cell-based studies investigating the effects of this compound on cellular pathways were found.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity
No SAR studies have been published that include this compound to describe its in vitro biological activity.
Applications in Advanced Materials Science and Fine Chemical Synthesis
2-Cyclopropoxybenzaldehyde as a Precursor for Advanced Polymer Synthesis
There is no direct evidence in the current body of scientific literature to suggest that this compound has been utilized as a monomer or precursor for the synthesis of advanced polymers. General methodologies for creating benzaldehyde-functionalized polymers are well-established, often involving the reaction of the aldehyde group to form Schiff bases or the modification of polymer backbones to incorporate the benzaldehyde (B42025) moiety. However, specific examples or detailed research findings regarding the polymerization of or with this compound, and the properties of any such resulting polymers, are not documented.
Development of Novel Ligands and Catalysts Derived from this compound
The development of novel ligands and catalysts is a pivotal area of chemical research. The molecular structure of this compound, featuring a reactive aldehyde and a sterically influential cyclopropoxy group, theoretically allows for its derivatization into various ligand structures, such as Schiff bases, N-heterocyclic carbenes (NHCs), or phosphine-based ligands. These could potentially be used in transition-metal catalysis. However, a thorough search of chemical databases and literature yields no specific instances of ligands or catalysts that have been synthesized from a this compound starting material. The impact that the 2-cyclopropoxy substituent might have on the electronic and steric properties of a potential catalyst, and consequently on its catalytic activity and selectivity, remains a subject for future investigation.
Synthesis of Intermediates for Complex Organic Molecule Assembly
Multi-step organic synthesis often relies on versatile building blocks to construct complex molecular architectures. Benzaldehydes are common intermediates, with the aldehyde group providing a reactive handle for a multitude of transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations. While this compound could conceptually serve as an intermediate in the synthesis of complex organic molecules, there are no published synthetic routes that specifically report its use for this purpose. The journey from this specific starting material to a complex target molecule has not been detailed in the available literature.
Potential in Functional Material Development (e.g., Liquid Crystals, Optoelectronic Materials)
The design and synthesis of functional materials with specific optical or electronic properties is a driving force in materials science. Benzaldehyde derivatives are often core components in the synthesis of liquid crystals, typically forming the central part of mesogenic molecules through the formation of Schiff base linkages. The molecular shape and electronic properties of the benzaldehyde derivative can significantly influence the resulting liquid crystalline phases and their transition temperatures.
Despite the known utility of benzaldehydes in this field, there is no research available on the synthesis or characterization of liquid crystals or other optoelectronic materials derived from this compound. The potential influence of the cyclopropoxy group on mesophase behavior or on the photophysical properties of a material is therefore unknown.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-cyclopropoxybenzaldehyde derivatives is ripe for integration with modern production technologies like flow chemistry and automated synthesis. nih.gov Flow chemistry, which involves the continuous pumping of reagents through reactors, offers substantial advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, and the ability to operate under a wider range of temperatures and pressures. durham.ac.uk This methodology allows for the rapid optimization of reaction conditions and can be seamlessly linked with other processes, enabling multi-step transformations in a planned and automated fashion. durham.ac.uk
Automated synthesis platforms represent another frontier, streamlining the creation of compound libraries for research and development. oxfordglobal.comnih.gov These systems, which can integrate synthesis, purification, and analysis, significantly reduce the time required for the design-make-test cycle. nih.gov By combining robotic systems with sophisticated software, researchers can execute complex, multi-step syntheses with high precision and reproducibility. oxfordglobal.comrsc.org The application of these automated platforms to the this compound scaffold could dramatically accelerate the discovery of new molecules with valuable properties in medicinal chemistry and materials science. nih.govresearchgate.net
| Technology | Key Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety profiles, precise control over reaction parameters, rapid optimization and scale-up, and potential for multi-step integrated processes. durham.ac.uk |
| Automated Synthesis | Increased efficiency and throughput, high precision and consistency, and accelerated design-make-test cycles for new derivatives. oxfordglobal.comnih.gov |
Exploration of Bio-Catalytic and Enzymatic Transformations
The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. uva.nl Future research should explore the vast potential of bio-catalytic and enzymatic transformations for modifying this compound. Enzymes operate under mild conditions, often in aqueous environments, and can achieve selectivities that are challenging to obtain with conventional chemical methods. uva.nl
For instance, enzymes such as aldehyde dehydrogenases could be employed for the selective oxidation of the aldehyde group to a carboxylic acid. uva.nl Conversely, alcohol dehydrogenases could facilitate the reduction of the aldehyde to its corresponding alcohol. nih.gov More complex transformations can be envisioned through multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next. mdpi.comresearchgate.net This one-pot approach enhances efficiency and minimizes waste. rsc.org The development of chemo-enzymatic cascades, which combine chemical and biological catalysis, could further broaden the synthetic possibilities, allowing for the creation of novel, high-value compounds from the this compound core structure. mdpi.comrsc.org
Development of Novel Analytical Techniques for Environmental and Industrial Monitoring (Non-Dosage)
As the use of this compound and its derivatives potentially expands, the need for sensitive and reliable analytical methods for environmental and industrial monitoring becomes crucial. inteccon.com Future research should focus on developing novel techniques capable of detecting trace amounts of these volatile organic compounds (VOCs) in various matrices, such as air and water. inteccon.comionscience.com
Current industrial hygiene practices for VOCs often involve techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) and the use of photoionization detectors (PIDs). g2ci.comcdc.gov While effective, there is an opportunity to develop more specific and field-deployable sensors for real-time monitoring. ionscience.com In the environmental context, methods like solid-phase microextraction (SPME) coupled with high-performance liquid chromatography (HPLC) or GC-MS have proven effective for detecting aromatic compounds in water. acs.orgnih.govnih.gov Research could focus on creating tailored SPME fibers or other sorbent materials with high affinity for this compound to enhance detection limits and simplify sample preparation. nih.gov The goal is to establish robust, non-dosage monitoring protocols to ensure workplace safety and minimize environmental impact. inteccon.comg2ci.com
Synergistic Approaches with Artificial Intelligence and Machine Learning in Discovery
| AI/ML Application Area | Potential Impact on this compound Research |
| Reaction Prediction | Optimizes synthesis conditions, predicts yields, and suggests novel reaction pathways. nih.govbeilstein-journals.org |
| De Novo Molecular Design | Generates novel derivatives with targeted properties for specific applications. frontiersin.orgoup.com |
| Autonomous Discovery | Integrates AI with robotic synthesis for rapid, iterative cycles of design, testing, and optimization. nih.govutoronto.ca |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclopropoxybenzaldehyde, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The primary synthesis involves a three-step nucleophilic aromatic substitution (SNAr) procedure followed by Wittig olefination. Key steps include:
- Step 1 : Activation of the aromatic ring via nitration or halogenation to enable nucleophilic attack.
- Step 2 : Introduction of the cyclopropoxy group using cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 3 : Oxidation of the intermediate alcohol to the aldehyde via Swern oxidation or TEMPO-mediated methods.
- Critical Parameters : Solvent polarity, reaction temperature, and catalyst selection (e.g., Ru-based catalysts for olefin metathesis in side reactions) significantly impact yields .
- Reproducibility Tip : Document reaction progress via TLC or inline IR spectroscopy to monitor intermediate formation.
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (aldehyde proton at δ 9.8–10.2 ppm) and C NMR (carbonyl carbon at δ 190–200 ppm).
- Chromatography : HPLC with UV detection (λ = 280 nm) to assess purity (>95% by area).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
- Reference Standards : Compare with published spectral data from peer-reviewed syntheses .
- Best Practice : Include melting point analysis (if crystalline) and elemental analysis for additional validation .
Advanced Research Questions
Q. How can kinetic discrepancies in catalytic steps (e.g., initiation rates ) during this compound synthesis be resolved?
- Methodological Answer :
- Data Triangulation : Cross-reference kinetic data (e.g., values from Ru-catalyzed reactions) with mechanistic studies using DFT calculations or in situ spectroscopy (e.g., Raman) to identify rate-limiting steps .
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) while varying one parameter (e.g., ligand structure) to isolate variables.
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature data, identifying outliers and methodological inconsistencies (e.g., solvent purity, oxygen sensitivity) .
Q. What strategies optimize the regioselectivity of cyclopropoxy group introduction in substituted benzaldehydes?
- Methodological Answer :
- Electrophilic Directing Groups : Install temporary directing groups (e.g., -NO₂, -CF₃) to steer nucleophilic attack to the desired position.
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies for competing pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclopropoxide ions, favoring para-substitution in benzaldehyde derivatives.
- Case Study : Compare yields and regioselectivity in ortho- vs. para-substituted analogs (e.g., 2- vs. 4-cyclopropoxybenzaldehyde) .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow Cochrane Handbook guidelines to assess study bias, including sample size, control groups, and assay variability (e.g., IC₅₀ values in enzyme inhibition studies) .
- Dose-Response Validation : Replicate key experiments across multiple cell lines or in vivo models to confirm dose-dependent effects.
- Structural Analog Analysis : Compare bioactivity across derivatives (e.g., 2-cyclopropoxy vs. 2-methoxybenzaldehyde) to isolate the role of the cyclopropoxy group .
Key Considerations for Experimental Design
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal, particularly when handling aldehydes and transition-metal catalysts .
- Literature Gaps : Prioritize understudied areas, such as enantioselective synthesis or photochemical applications of this compound.
- Collaborative Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with funding priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
